1-acetyl-4-(1,3-benzodioxol-5-ylamino)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-acetyl-4-(1,3-benzodioxol-5-ylamino)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-4-(1,3-benzodioxol-5-ylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole derivative with the pyrrolone intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-4-(1,3-benzodioxol-5-ylamino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or alkyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be exploited for the development of new therapeutic agents.
Industry: The compound could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-4-(1,3-benzodioxol-5-ylamino)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety could play a crucial role in binding to these targets, while the pyrrolone ring might be involved in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-4-(1,3-benzodioxol-5-ylamino)-1,5-dihydro-2H-pyrrol-2-one: shares similarities with other compounds that contain a pyrrolone ring or a benzodioxole moiety.
Tetrahydroquinoline derivatives: These compounds also feature a nitrogen-containing ring and have been studied for their biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-acetyl-3-(1,3-benzodioxol-5-ylamino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H12N2O4/c1-8(16)15-6-10(5-13(15)17)14-9-2-3-11-12(4-9)19-7-18-11/h2-5,14H,6-7H2,1H3 |
InChI Key |
ZDPBOZJIVMMQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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